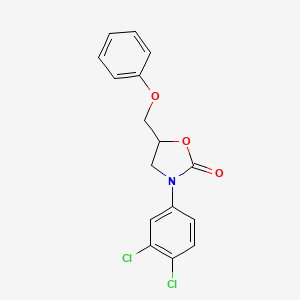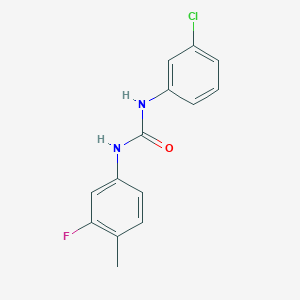![molecular formula C15H22BrNO2 B5140535 2-bromo-4-[(2-ethyl-1-piperidinyl)methyl]-6-methoxyphenol](/img/structure/B5140535.png)
2-bromo-4-[(2-ethyl-1-piperidinyl)methyl]-6-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-4-[(2-ethyl-1-piperidinyl)methyl]-6-methoxyphenol, also known as BRL-37344, is a selective β3-adrenoceptor agonist. It is a chemical compound that has been used in scientific research for its potential therapeutic properties.
Applications De Recherche Scientifique
2-bromo-4-[(2-ethyl-1-piperidinyl)methyl]-6-methoxyphenol has been used in scientific research for its potential therapeutic applications. It has been studied for its anti-obesity, anti-diabetic, and anti-inflammatory properties. It has also been investigated for its potential use in the treatment of asthma, chronic obstructive pulmonary disease (COPD), and cardiovascular diseases.
Mécanisme D'action
2-bromo-4-[(2-ethyl-1-piperidinyl)methyl]-6-methoxyphenol selectively activates β3-adrenoceptors, which are primarily found in adipose tissue. Activation of these receptors leads to an increase in lipolysis and thermogenesis, resulting in weight loss. 2-bromo-4-[(2-ethyl-1-piperidinyl)methyl]-6-methoxyphenol also has a vasodilatory effect, which may be beneficial in the treatment of cardiovascular diseases.
Biochemical and Physiological Effects
2-bromo-4-[(2-ethyl-1-piperidinyl)methyl]-6-methoxyphenol has been shown to increase lipolysis and thermogenesis, resulting in weight loss. It has also been shown to improve glucose tolerance and insulin sensitivity, making it a potential treatment for type 2 diabetes. 2-bromo-4-[(2-ethyl-1-piperidinyl)methyl]-6-methoxyphenol has a vasodilatory effect, which may be beneficial in the treatment of hypertension and other cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-bromo-4-[(2-ethyl-1-piperidinyl)methyl]-6-methoxyphenol in lab experiments is its selectivity for β3-adrenoceptors, which allows for more precise studies of the receptor's function. However, one limitation is its low solubility, which can make it difficult to administer in experiments.
Orientations Futures
There are several future directions for the study of 2-bromo-4-[(2-ethyl-1-piperidinyl)methyl]-6-methoxyphenol. One area of research is the development of more potent and selective β3-adrenoceptor agonists. Another area of research is the investigation of 2-bromo-4-[(2-ethyl-1-piperidinyl)methyl]-6-methoxyphenol's potential use in the treatment of other diseases, such as cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-bromo-4-[(2-ethyl-1-piperidinyl)methyl]-6-methoxyphenol and its potential therapeutic applications.
Conclusion
In conclusion, 2-bromo-4-[(2-ethyl-1-piperidinyl)methyl]-6-methoxyphenol is a chemical compound that has been used in scientific research for its potential therapeutic properties. Its selective activation of β3-adrenoceptors has been studied for its anti-obesity, anti-diabetic, and anti-inflammatory properties. While there are limitations to its use in lab experiments, there are several future directions for the study of 2-bromo-4-[(2-ethyl-1-piperidinyl)methyl]-6-methoxyphenol, including the development of more potent and selective agonists and investigation of its potential use in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of 2-bromo-4-[(2-ethyl-1-piperidinyl)methyl]-6-methoxyphenol involves a series of chemical reactions starting from 2-bromo-6-methoxyphenol. The process involves the protection of the phenol group, followed by the introduction of the piperidine ring and the ethyl group. The final step involves the deprotection of the phenol group to obtain the desired product.
Propriétés
IUPAC Name |
2-bromo-4-[(2-ethylpiperidin-1-yl)methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO2/c1-3-12-6-4-5-7-17(12)10-11-8-13(16)15(18)14(9-11)19-2/h8-9,12,18H,3-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJVSPPJXWHZBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CC2=CC(=C(C(=C2)Br)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-[(2-ethylpiperidin-1-yl)methyl]-6-methoxyphenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tetrahydro-2-furanylmethyl 6-{[(4-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5140463.png)

![3-({4-[2-cyano-3-(methylamino)-3-oxo-1-propen-1-yl]phenoxy}methyl)benzoic acid](/img/structure/B5140477.png)
![N'-[(4-isopropylphenoxy)acetyl]-2,2-dimethylpropanohydrazide](/img/structure/B5140483.png)
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[(5-isobutyl-2-thienyl)methyl]methanamine](/img/structure/B5140488.png)
![4-[(2-{[1-(4-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5140493.png)
![2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl N-benzoylmethioninate](/img/structure/B5140506.png)
![1,3-dimethyl-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5140512.png)


![[1-(3-methoxybenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5140531.png)
![4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline](/img/structure/B5140545.png)
![2-[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5140547.png)